Patulin-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Patulin-13C3 is a labeled variant of Patulin , a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys . It is mainly found in ripe apples and apple products . Patulin-13C3 can be used as an internal standard in analytical techniques for patulin detection and quantification.

Synthesis Analysis

The biosynthetic pathway of Patulin consists of approximately 10 steps . A cluster of 15 genes involved in patulin biosynthesis has been reported, containing characterized enzymes, a regulation factor, and transporter genes . Several enzyme activities related to patulin biosynthesis have been characterized .Molecular Structure Analysis

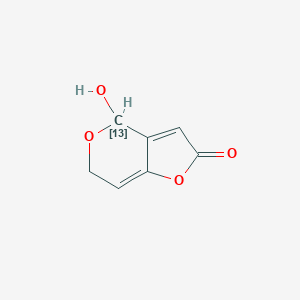

The molecular formula of Patulin-13C3 is C7H6O4 . The molecular weight is 155.11 g/mol . The structure includes a 6-membered ring fused to a 5-membered lactone ring .Chemical Reactions Analysis

Patulin can undergo various reactions. For instance, it can be degraded by heat treatment in the presence of cysteine . The thermal stability and degradation kinetics of patulin have also been studied .Physical And Chemical Properties Analysis

Patulin is a stable compound that is resistant to heat, making it difficult to remove during food processing . Its structural stability contributes to its persistence in food and food products .Scientific Research Applications

Application in Food Safety and Toxicology

Specific Scientific Field

The specific scientific field for this application is Food Safety and Toxicology .

Comprehensive and Detailed Summary of the Application

Patulin is a toxic mycotoxin produced by several species of mold, especially within Aspergillus, Penicillium, and Byssochlamys . It is the most common mycotoxin found in apples and apple-derived products such as juice, cider, compotes, and other food intended for young children . The FDA has established an action level of 50 ppb (ng/g) for patulin in apple juice and apple juice products . To effectively monitor this mycotoxin, there is a need for adequate analytical methods that can reliably and efficiently determine patulin levels . Patulin-13C3 is used as an internal standard in these analytical techniques for patulin detection and quantification.

Detailed Description of the Methods of Application or Experimental Procedures

Using a robotic sample preparation system, apple juice, apple cider, apple puree, apple-based baby food, applesauce, fruit rolls, and fruit jam were fortified with 13C-patulin and extracted using dichloromethane (DCM) without human intervention, followed by an LC-APCI-MS/MS analysis in negative ionization mode .

Thorough Summary of the Results or Outcomes Obtained

The method achieved a limit of quantification of 4.0 ng/g and linearity ranging from 2 to 1000 ng/mL (r2 > 0.99). Quantitation was performed with isotope dilution using 13C-patulin as an internal standard and solvent calibration standards. Average recoveries (relative standard deviations, RSD%) in seven spike matrices were 95% (9%) at 10 ng/g, 110% (5%) at 50 ng/g, 101% (7%) at 200 ng/g, and 104% (4%) at 1000 ng/g (n = 28). The ranges of within-matrix and between-matrix variability (RSD) were 3–8% and 4–9%, respectively .

Patulin, the compound that Patulin-13C3 is derived from, is a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys . It’s mainly found in ripe apples and apple products . Patulin-induced genotoxicity and modulation of glutathione have been studied in Hep G2 cells .

Safety And Hazards

Future Directions

Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .

properties

IUPAC Name |

4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C2C(=CC(=O)O2)[13CH](O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676098 |

Source

|

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Patulin-13C3 | |

CAS RN |

748133-69-9 |

Source

|

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)